2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Description
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate (CAS: 477728-75-9) is a synthetic organic compound with the molecular formula C₂₂H₁₆BrN₃O₆ and a molecular weight of 498.293 g/mol . Its structure features a 3-bromobenzoate ester linked to a methoxyphenyl group substituted with a carbohydrazonoyl moiety bearing a 3-nitrobenzoyl substituent. The (E)-configuration of the hydrazone group is confirmed by its SMILES string and InChI key .
Properties
CAS No. |
477728-75-9 |
|---|---|
Molecular Formula |
C22H16BrN3O6 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c1-31-20-10-14(8-9-19(20)32-22(28)16-5-2-6-17(23)11-16)13-24-25-21(27)15-4-3-7-18(12-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
QDTPZZPOWGMIQH-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves several steps. The general synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 3-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone.
Coupling reaction: The hydrazone is then coupled with 2-methoxy-4-formylphenyl 3-bromobenzoate under specific reaction conditions to form the final product.
Chemical Reactions Analysis
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Positional Isomerism: The 3-nitrobenzoyl group in the target compound vs. the 4-nitrobenzoyl isomer introduces distinct electronic effects.
Aromatic vs. Aliphatic Substituents: Replacement of the nitrobenzoyl group with a 2-methylphenoxyacetyl moiety increases steric bulk and lipophilicity, which could affect membrane permeability in biological systems.
Extended Aromatic Systems :
- The 1-naphthylacetyl derivative has a larger conjugated system, which may improve UV-Vis absorption properties or binding affinity in protein-ligand interactions.
Methoxy Group Variations :
- The 3,4,5-trimethoxybenzoyl analog introduces multiple electron-donating methoxy groups, likely enhancing solubility in polar solvents compared to the nitro-substituted parent compound.
Biological Activity
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate, with the chemical formula , is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a nitrobenzoyl moiety, and a bromobenzoate component. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups are known to enhance antibacterial activity against various pathogens.
- Case Study : A study reported that related compounds showed effectiveness against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Mechanism : The proposed mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest, particularly in breast cancer cell lines.
| Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Research Findings
- In vitro Studies : Various in vitro assays have demonstrated the cytotoxic effects of the compound on cancer cell lines. The IC50 values indicate promising potency compared to standard chemotherapeutics.
- In vivo Studies : Animal models have shown that treatment with the compound leads to reduced tumor sizes and improved survival rates in mice bearing tumors.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest low toxicity at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
